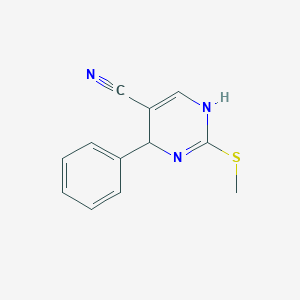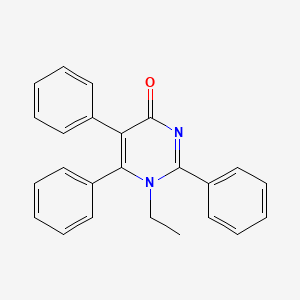![molecular formula C10H8N6 B12907767 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 94764-42-8](/img/structure/B12907767.png)
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a triazole ring with a pyrimidine ring, making it a versatile scaffold for drug design and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid . This reaction is carried out under controlled conditions to ensure the formation of the desired triazolo-pyrimidine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazolo-pyrimidine scaffold.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Alkylation and Acylation: These reactions involve the addition of alkyl or acyl groups to the compound, which can enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include potassium cyanide for nucleophilic substitution, sodium hydride for deprotonation, and various alkylating agents for alkylation reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile .
科学研究应用
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1).
Cancer Research: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, including cell cycle progression and apoptosis.
Industrial Applications: In industry, it can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
作用机制
The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . Similarly, as an LSD1 inhibitor, it interferes with the enzyme’s ability to demethylate lysine residues on histones, leading to alterations in gene expression .
相似化合物的比较
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine scaffold but differs in the arrangement of the nitrogen atoms in the triazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a triazolo-pyrimidine structure but with a different fusion pattern.
The uniqueness of this compound lies in its specific arrangement of the triazole and pyrimidine rings, which imparts distinct biological activities and makes it a valuable scaffold for drug design .
属性
CAS 编号 |
94764-42-8 |
|---|---|
分子式 |
C10H8N6 |
分子量 |
212.21 g/mol |
IUPAC 名称 |
3-phenyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H8N6/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |
InChI 键 |
XXLKGBDOPXBTKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


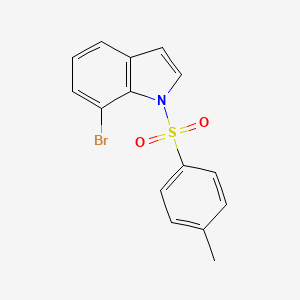
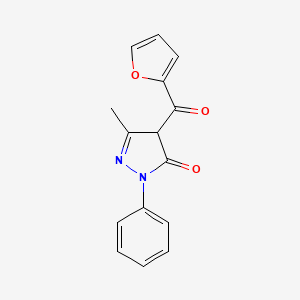
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
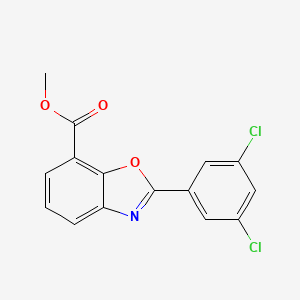
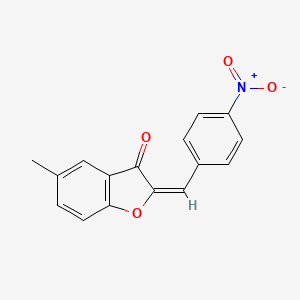
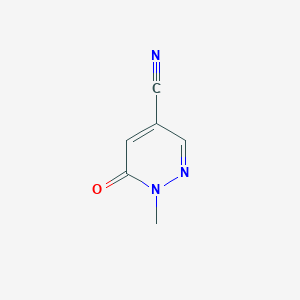
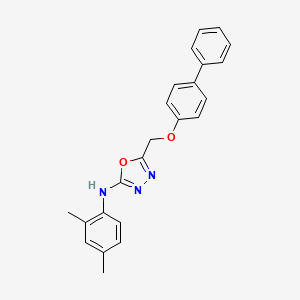
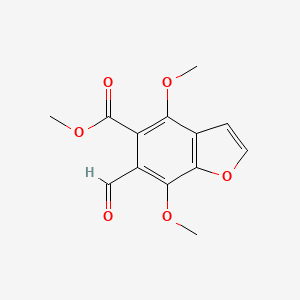
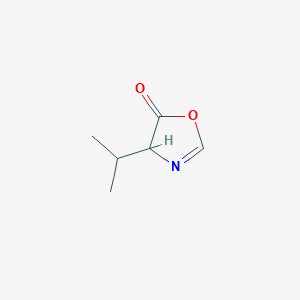
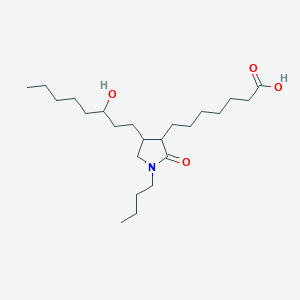
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
